N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine
CAS No.: 63725-50-8
Cat. No.: VC2031939
Molecular Formula: C8H10N4
Molecular Weight: 162.19 g/mol
* For research use only. Not for human or veterinary use.
![N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine - 63725-50-8](/images/structure/VC2031939.png)
Specification
CAS No. | 63725-50-8 |
---|---|
Molecular Formula | C8H10N4 |
Molecular Weight | 162.19 g/mol |
IUPAC Name | N,N-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine |
Standard InChI | InChI=1S/C8H10N4/c1-12(2)7-4-3-6-5-9-11-8(6)10-7/h3-5H,1-2H3,(H,9,10,11) |
Standard InChI Key | VVIUJUSHDAQSRA-UHFFFAOYSA-N |
SMILES | CN(C)C1=NC2=C(C=C1)C=NN2 |
Canonical SMILES | CN(C)C1=NC2=C(C=C1)C=NN2 |
Introduction
Chemical Properties and Structure
N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine belongs to the pyrazolo[3,4-b]pyridine family, an important class of nitrogen-containing heterocycles. The compound features a bicyclic structure with a pyrazole ring fused to a pyridine ring, along with a dimethylamino group at the 6-position of the pyridine component.
Physical and Chemical Properties
The key physical and chemical properties of N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine are summarized in Table 1.
Table 1: Physical and Chemical Properties of N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine
Property | Value |
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Molecular Formula | C₈H₁₀N₄ |
Molecular Weight | 162.192 g/mol |
CAS Number | 63725-50-8 |
MDL Number | MFCD13178167 |
PubChem ID | 10654555 |
Appearance | Solid (based on commercial availability) |
Storage Temperature | Ambient |
The compound's structure features two methyl groups attached to the nitrogen atom at the 6-position, which enhances both its solubility characteristics and biological activity profiles compared to non-methylated analogs.
Synthesis Methods
General Synthetic Routes
N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine can be synthesized through multiple routes, with the most common approaches involving reactions with 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine derivatives. The synthesis typically involves condensation of 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine with appropriate reagents under controlled conditions.
One of the primary precursors in the synthesis pathway is 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, which has been documented in literature for preparing various pyrazolo[3,4-b]pyridine derivatives . The reaction conditions may vary depending on the specific substituents desired on the pyrazolo[3,4-b]pyridine core, which can significantly impact both the yield and purity of the final product.
Related Synthetic Approaches
Research involving related pyrazolo compounds provides insight into potential alternative synthesis routes. For instance, studies on pyrazolylchalcone synthons for synthesizing azolopyrimidines demonstrate the versatility of pyrazole-containing scaffolds in constructing complex heterocycles . These approaches may be adapted for the specific synthesis of N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine or its derivatives.
Similar compounds such as 1H-Pyrazolo[3,4-b]pyridin-6-amine hydrochloride (CAS: 63725-58-6) have been synthesized and characterized, suggesting that modification of these synthesis pathways could yield our target compound .
Biological Activities and Applications
Medicinal Chemistry Applications
Pyrazolo[3,4-b]pyridines, including N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine, exhibit significant interest in drug discovery due to their diverse biological activities. The structural uniqueness of this compound suggests potential applications in medicinal chemistry as enzyme inhibitors or receptor modulators.
Research Applications
The compound is primarily utilized in biomedical research contexts. According to supplier information, it can serve in various research applications, likely including:
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As a building block for the synthesis of more complex compounds
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As a pharmacological probe in receptor binding studies
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In structure-activity relationship (SAR) studies
Research Findings and Future Directions
Current Research Status
Research on pyrazolo[3,4-b]pyridines highlights their versatility in biomedical applications. Over 300,000 1H-pyrazolo[3,4-b]pyridines have been described in the literature, demonstrating diverse substitution patterns at positions N1, C3, C4, C5, and C6. The most common patterns include 4,6-disubstituted derivatives, placing N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine within an important structural subclass.
Structure-Activity Relationships
The presence of the dimethylamino group at the 6-position of the pyrazolo[3,4-b]pyridine scaffold may contribute to specific binding interactions with biological targets. The two methyl groups attached to the nitrogen atom likely enhance the compound's lipophilicity and membrane permeability compared to primary amine analogs, potentially improving its pharmacokinetic profile.
Future Research Directions
Future research directions for N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine might include:
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Comprehensive evaluation of its biological activities across various disease models
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Investigation of structure-activity relationships through systematic modification of the core structure
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Development of improved synthetic routes to enhance yield and purity
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Exploration of potential therapeutic applications based on the activities of related compounds
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Computational studies to predict binding interactions with potential biological targets
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